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Compound of Interest

Compound Name:
2-(4-Chloro-3,5-

dimethylphenoxy)acetohydrazide

CAS No.: 156867-62-8

Cat. No.: B115486 Get Quote

Core Identity & Structural Analysis[1][3]
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a functionalized phenoxyacetic acid

derivative characterized by a lipophilic halogenated phenol core linked to a polar hydrazide tail.

[1][2][3] This "amphiphilic" structure makes it a critical intermediate in medicinal chemistry,

particularly for the synthesis of antimicrobial hydrazones and heterocyclic scaffolds like

oxadiazoles and triazoles.[1]

Chemical Identifiers
Property Detail

IUPAC Name
2-(4-chloro-3,5-

dimethylphenoxy)acetohydrazide

Molecular Formula C₁₀H₁₃ClN₂O₂

Molecular Weight 228.68 g/mol

Parent Phenol
4-Chloro-3,5-dimethylphenol

(Chloroxylenol/PCMX)

CAS (Parent Acid) 19545-95-0 (Refers to the acid precursor)

SMILES Cc1cc(OCC(=O)NN)cc(C)c1Cl
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Structural Pharmacophore
The molecule consists of two distinct domains governing its reactivity and biological interaction:

Lipophilic Domain (Aryl Core): The 4-chloro-3,5-dimethylphenyl moiety is highly lipophilic.[1]

[2][3] The ortho-methyl groups (positions 3,5) provide steric bulk, protecting the ether linkage

from enzymatic hydrolysis, while the para-chlorine atom enhances membrane permeability

and metabolic stability.[1]

Polar Domain (Hydrazide Tail): The acetohydrazide group (-OCH₂CONHNH₂) serves as a

hydrogen bond donor/acceptor system.[1][2][3] It acts as a "warhead" for covalent binding

(via Schiff base formation) or metal chelation.[1][2][3]

Synthesis Protocol
The synthesis follows a robust two-step pathway starting from commercially available 4-chloro-

3,5-dimethylphenol.[1][2][3] This protocol prioritizes yield and purity suitable for biological

screening.[1][2][3]

Step 1: Williamson Ether Synthesis
Objective: Conversion of the phenol to the ethyl ester intermediate.[1][2][3]

Reagents: 4-Chloro-3,5-dimethylphenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous

K₂CO₃ (2.0 eq).[1]

Solvent: Dry Acetone or DMF.[1][2][3]

Catalyst: Potassium Iodide (KI) (catalytic amount to accelerate alkylation).[1][2][3]

Procedure:

Dissolve 4-chloro-3,5-dimethylphenol in dry acetone in a round-bottom flask.

Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the

phenoxide anion.

Add ethyl chloroacetate dropwise followed by a pinch of KI.
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Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1][2][3]

Filter the hot reaction mixture to remove inorganic salts (KCl/K₂CO₃).[1][2][3]

Evaporate the solvent under reduced pressure to obtain Ethyl 2-(4-chloro-3,5-

dimethylphenoxy)acetate as an oil or low-melting solid.[1][2][3]

Step 2: Hydrazinolysis
Objective: Nucleophilic acyl substitution to form the hydrazide.[1][2][3]

Reagents: Ethyl ester intermediate (from Step 1), Hydrazine hydrate (99%, 5.0 eq).[1]

Solvent: Absolute Ethanol.[1][2][3]

Procedure:

Dissolve the ethyl ester in absolute ethanol.[1][2][3]

Add hydrazine hydrate dropwise with constant stirring.

Reflux the mixture for 4–6 hours.

Cool the solution to room temperature, then chill in an ice bath. The product typically

precipitates as white/off-white crystals.[1][2][3]

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield pure 2-
(4-Chloro-3,5-dimethylphenoxy)acetohydrazide.

Visualization: Synthesis Pathway
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Caption: Two-step synthetic route from chloroxylenol to the target hydrazide via an ester

intermediate.

Characterization & Physicochemical Properties
Validation of the structure relies on spectroscopic signatures specific to the symmetry of the

aromatic ring and the hydrazide functionality.[3]

Predicted Spectral Data (¹H-NMR)
Due to the symmetry of the 3,5-dimethyl substitution, the aromatic protons are chemically

equivalent, simplifying the spectrum.

Proton
Environment

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

Ar-CH₃ 2.25 – 2.35 Singlet 6H
Methyl groups at

C3, C5

O-CH₂-CO 4.45 – 4.60 Singlet 2H Methylene linker

Ar-H 6.70 – 6.90 Singlet 2H
Aromatic protons

at C2, C6

NH₂ 4.00 – 4.50 Broad Singlet 2H
Hydrazide

terminal amine

NH 9.00 – 9.50 Broad Singlet 1H Amide proton
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Infrared (IR) Spectroscopy[1]
3300–3100 cm⁻¹: N-H stretching (doublet for -NH₂).[1][2][3]

1660–1680 cm⁻¹: C=O stretching (Amide I band).[1][2][3]

1240 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).[1][2][3]

700–800 cm⁻¹: C-Cl stretching.

Biological Applications & Mechanism[1][2][3]
The "hybrid" nature of this molecule leverages the established antiseptic properties of the

chloroxylenol core with the versatile reactivity of the hydrazide group.[3]

Antimicrobial Potential
The parent phenol (PCMX) disrupts bacterial cell walls.[1][2][3] The hydrazide derivative retains

this lipophilicity while adding a metal-chelating domain.[1][2][3]

Mechanism: Hydrazides can chelate essential metal ions (Fe²⁺, Cu²⁺) required for bacterial

metalloenzymes, inhibiting microbial growth.[1]

Derivatization: Condensation with aldehydes yields Hydrazones (Schiff bases), which are

documented to possess enhanced anti-tubercular and antifungal activity compared to the

free hydrazide [1].[1]

Synthetic Utility (Scaffold Construction)
This compound is a "privileged intermediate" for generating heterocyclic libraries:

1,3,4-Oxadiazoles: Cyclization with POCl₃ or carboxylic acids (Anti-inflammatory activity).[1]

[2][3]

1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine (Anticancer activity).[1][2][3]

Thiazolidinones: Reaction with aromatic aldehydes and mercaptoacetic acid.[1][2][3]

Visualization: Reactivity & SAR
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Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive

heterocycles.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-(4-Chloro-3,5-
dimethylphenoxy)acetohydrazide[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
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acetohydrazide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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